molecular formula C24H28N4O5S B1228701 Glisindamide CAS No. 71010-45-2

Glisindamide

Cat. No. B1228701
Key on ui cas rn: 71010-45-2
M. Wt: 484.6 g/mol
InChI Key: GBKGGLHRMGPFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04282239

Procedure details

4.2 g of N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-carbamic acid methyl ester (melting point 215°-217° C., prepared from 4-(2-[1-oxo-isoindoline-2-carboxamido]-ethyl)-benzenesulfonamide and methyl chloroformate) are dissolved in 100 ml of dioxane at 50° C. and 1 g of cyclohexylamine is added. The cyclohexylamine salt of the urethane, which precipitates, dissolves slowly on boiling under reflux for one hour. The mixture is concentrated to 1/3 of its volume and the residual solution is poured onto dilute hydrochloric acid. N-(4-[2-(1-Oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-N'-cyclohexyl-urea, which is obtained in good yield, is filtered off and recrystallized from aqueous acetone. It melts at 214°-216° C.
Name
N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-carbamic acid methyl ester
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[NH:4][S:5]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][NH:16][C:17]([N:19]2[CH2:27][C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20]2=[O:28])=[O:18])=[CH:10][CH:9]=1)(=[O:7])=[O:6].[CH:30]1([NH2:36])[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]1>O1CCOCC1>[O:28]=[C:20]1[C:21]2[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:27][N:19]1[C:17]([NH:16][CH2:15][CH2:14][C:11]1[CH:12]=[CH:13][C:8]([S:5]([NH:4][C:3]([NH:36][CH:30]2[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]2)=[O:2])(=[O:6])=[O:7])=[CH:9][CH:10]=1)=[O:18]

Inputs

Step One
Name
N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-carbamic acid methyl ester
Quantity
4.2 g
Type
reactant
Smiles
COC(NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)N1C(C2=CC=CC=C2C1)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cyclohexylamine salt of the urethane, which precipitates
DISSOLUTION
Type
DISSOLUTION
Details
dissolves slowly
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to 1/3 of its volume
ADDITION
Type
ADDITION
Details
the residual solution is poured onto dilute hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CC2=CC=CC=C12)C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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